Glycyl-D-proline
Overview
Description
Glycyl-D-proline is a dipeptide consisting of D-proline having a glycyl residue attached to its alpha-amino group . It has a role as a metabolite .
Synthesis Analysis
A practical approach, proline editing, has been described for the synthesis of peptides with stereospecifically modified proline residues. Peptides are synthesized by standard solid-phase peptide synthesis to incorporate Fmoc-hydroxyproline (4 R -Hyp). After peptide synthesis, the Hyp protecting group is orthogonally removed and Hyp selectively modified to generate substituted proline amino acids .Molecular Structure Analysis
The molecular structure of Glycyl-D-proline is C7H12N2O3 . The structure involves an active site resembling those of glycyl radical enzyme (GRE) dehydratases .Chemical Reactions Analysis
Anaerobic degradation of trans-4-hydroxy-l-proline (t4L-HP) was found to involve the glycyl radical enzyme (GRE) t4L-HP dehydratase (HypD). A pathway for anaerobic hydroxyproline degradation that involves a new GRE, trans-4-hydroxy-d-proline (t4D-HP) C–N-lyase (HplG), has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of Glycyl-D-proline include a molecular formula of C7H12N2O3, an average mass of 172.182 Da, and a monoisotopic mass of 172.084793 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 411.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C .Scientific Research Applications
Proteomics and Metabolomics
Glycyl-D-proline: is involved in proteomics and metabolomics studies, particularly in the context of disease biomarkers and therapeutic targets. It has been identified as a modulator in the plasma metabolome, influencing antibody levels in convalescent COVID-19 patients . Its role in enzymatic peptide cleavage catalyzed by dipeptidyl peptidase 4 (DPP4) suggests its potential as a biomarker for immune response and disease progression.
Biotechnology Applications
In the field of biotechnology, Glycyl-D-proline is utilized for the hydrolysis of food proteins such as gluten and collagen, which are rich in proline residues . This application is particularly important for producing allergen-free products and improving the digestibility of proline-rich proteins, which is beneficial for individuals with conditions like celiac disease.
Therapeutic Development
Glycyl-D-proline: derivatives have shown promise in the treatment of neurodegenerative disorders such as Alzheimer’s Disease . Research indicates that these derivatives can modulate oxidative stress, acetylcholinesterase activity, and apoptotic cell death, highlighting their potential as novel therapeutic agents.
Plant Growth and Development
In plant sciences, Glycyl-D-proline plays a role in cell wall synthesis and overall plant development . It is a key determinant in the formation of cell wall proteins, which are crucial for plant growth, stress tolerance, and development. Understanding its function can lead to advancements in crop resilience and yield.
Enzymatic Antioxidant Defense
Glycyl-D-proline: is associated with the enzymatic antioxidant defense system in plants . It acts as an osmoprotectant and non-enzymatic antioxidant, scavenging reactive oxygen species and protecting enzymes involved in oxidative defense, thereby contributing to plant stress tolerance.
Cellular Homeostasis
In cellular homeostasis, Glycyl-D-proline is linked to the regulation of proline metabolism, which is integral to maintaining redox balance, energy status, and nutrient availability . It is involved in signaling pathways that modulate gene expression and metabolic processes, playing a critical role in the cellular response to various stress conditions.
Mechanism of Action
- Role : While specific targets may vary, Gly-Pro is involved in collagen synthesis, immune modulation, and neurotransmission .
- Enzyme Inhibition : Gly-Pro inhibits dipeptidyl peptidase 4 (DPP4), an enzyme involved in glucose regulation and immune response .
- Hydrophobic Interactions : In the protein environment, hydrophobic interactions modulate the positioning of certain radicals, enhancing reactivity .
Target of Action
Mode of Action
Biochemical Pathways
Future Directions
Recent research has focused on the role of proline-containing peptides (PCPs) in various biological processes including the proinflammatory neutrophil chemoattraction in lung diseases, inflammatory bowel diseases or ischemic stroke. Future research may focus on the potential implications of this activity for colonization resistance and pathogenesis within the human gut .
properties
IUPAC Name |
(2R)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQNBZMBZJQJO-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71884-56-5 | |
Record name | N-Glycyl-D-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071884565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-GLYCYL-D-PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M21K127J13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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